2-(2-nitrophenoxy)-N'-[(E)-pyridin-2-ylmethylidene]acetohydrazide
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Overview
Description
2-(2-nitrophenoxy)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitrophenoxy group, a pyridinylmethylidene moiety, and an acetohydrazide linkage, making it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-nitrophenoxy)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide typically involves a multi-step process:
Formation of 2-(2-nitrophenoxy)acetohydrazide: This intermediate can be synthesized by reacting 2-nitrophenol with chloroacetic acid to form 2-(2-nitrophenoxy)acetic acid, which is then converted to its hydrazide form using hydrazine hydrate.
Condensation Reaction: The final compound is obtained by condensing 2-(2-nitrophenoxy)acetohydrazide with pyridine-2-carbaldehyde under reflux conditions in the presence of an acid catalyst, such as acetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-nitrophenoxy)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming new derivatives.
Condensation: The compound can undergo further condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Condensation: Aldehydes or ketones in the presence of an acid catalyst like acetic acid.
Major Products Formed
Reduction: 2-(2-aminophenoxy)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide.
Substitution: Various substituted hydrazides depending on the alkyl or acyl group used.
Condensation: Schiff bases with different aldehyde or ketone derivatives.
Scientific Research Applications
2-(2-nitrophenoxy)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(2-nitrophenoxy)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide is not fully understood, but it is believed to involve:
Comparison with Similar Compounds
Similar Compounds
2-(2-nitrophenoxy)acetohydrazide: A precursor in the synthesis of the target compound.
Pyridine-2-carbaldehyde derivatives: Compounds with similar pyridinylmethylidene moieties.
Schiff bases: Compounds formed by the condensation of hydrazides with aldehydes or ketones.
Uniqueness
2-(2-nitrophenoxy)-N’-[(E)-pyridin-2-ylmethylidene]acetohydrazide stands out due to its combination of a nitrophenoxy group and a pyridinylmethylidene moiety, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C14H12N4O4 |
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Molecular Weight |
300.27 g/mol |
IUPAC Name |
2-(2-nitrophenoxy)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C14H12N4O4/c19-14(17-16-9-11-5-3-4-8-15-11)10-22-13-7-2-1-6-12(13)18(20)21/h1-9H,10H2,(H,17,19)/b16-9+ |
InChI Key |
XYXPATBKPUCCGG-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=CC=N2 |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=CC=N2 |
Origin of Product |
United States |
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